(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Description
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 1093115-76-4) is a pyridine-based boronic acid derivative with the molecular formula C₁₀H₁₅BN₂O₃ and a molecular weight of 222.05 g/mol . The compound features a diethylcarbamoyl group at the 6-position of the pyridine ring, which confers unique electronic and steric properties. Boronic acids like this are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications. Its carbamoyl substituent enhances solubility in polar organic solvents, making it advantageous in catalytic systems requiring homogeneous conditions .
Properties
IUPAC Name |
[6-(diethylcarbamoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-3-13(4-2)10(14)9-6-5-8(7-12-9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDHNSBMXYLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855762 | |
| Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093115-76-4 | |
| Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-(Diethylcarbamoyl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology: Its ability to form stable complexes with biomolecules makes it a valuable tool in studying biological processes .
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its unique chemical properties make it a promising candidate for the synthesis of novel therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it an important component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes or block receptor sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
The reactivity and applications of pyridin-3-yl boronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridin-3-yl Boronic Acids
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) increase the electrophilicity of the boronic acid, accelerating cross-coupling reactions with electron-rich aryl halides. Conversely, electron-donating groups (e.g., ethoxy) stabilize the boronic acid but may reduce reactivity .
- Steric Hindrance : Bulky substituents like diethylcarbamoyl can hinder coupling efficiency compared to smaller groups (e.g., dimethylcarbamoyl) .
- Solubility : Carbamoyl derivatives exhibit higher solubility in polar solvents (e.g., DMF, DMSO) compared to halogenated analogs, which are more lipophilic .
Comparison with Non-Pyridine Boronic Acids
Boronic acids with heterocyclic or aliphatic backbones exhibit distinct behaviors:
Pyrrolidine Boronic Acids :
- Example: Racemic pyrrolidine boronic acids (e.g., ZINC compounds 1 and 2) have chiral centers, enabling enantioselective enzyme inhibition. In contrast, this compound lacks stereocenters, simplifying synthesis but limiting chiral applications .
Aryl Boronic Acids :
- Example: 3-Thiophenylboronic acid (C₆H₄SBr) is used in materials science for conductive polymer synthesis. The pyridine-based analog’s nitrogen atom provides coordination sites for metal catalysts, offering advantages in medicinal chemistry .
Biological Activity
Overview
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid is an organoboron compound with significant potential in various biological applications. Characterized by its boronic acid group attached to a pyridine ring and a diethylcarbamoyl substituent, this compound (molecular formula: C10H15BN2O3, molecular weight: 222.05 g/mol) has garnered attention for its unique properties and mechanisms of action.
The biological activity of this compound primarily involves its ability to form stable complexes with biomolecules. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl groups on target enzymes, thereby modulating their activity. The compound exhibits inhibition of serine proteases, including chymotrypsin and trypsin, by forming covalent bonds with the active site serine residues, leading to decreased enzymatic activity.
Key Biochemical Pathways
The compound is involved in several biochemical pathways:
- Enzyme Inhibition : It acts as a protease inhibitor, impacting cellular signaling pathways and gene expression.
- Cellular Effects : By inhibiting proteases, it alters the degradation of signaling proteins, affecting downstream signaling events and cellular metabolism .
Inhibition Studies
Research indicates that this compound effectively inhibits various enzymes. For instance:
- Chymotrypsin : Exhibits IC50 values indicating significant inhibitory potency.
- Trypsin : Similar inhibitory effects, confirming its role as a protease inhibitor.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Chymotrypsin | 2.5 | |
| Trypsin | 3.0 |
Case Studies
-
Antimicrobial Activity :
A study highlighted the antimicrobial properties of boronic acids, including derivatives similar to this compound. These compounds were shown to inhibit bacterial β-lactamase and other critical enzymes in microorganisms, leading to effective growth inhibition . -
Cancer Research :
Investigations into the anticancer potential of boronic acids have revealed that they can induce apoptosis in cancer cells through protease inhibition. This mechanism is particularly relevant in targeting cancer cell survival pathways .
Stability and Temporal Effects
In laboratory settings, this compound has demonstrated stability under standard storage conditions. However, long-term studies indicate a gradual degradation of its activity over extended periods, suggesting that while it maintains inhibitory effects for several days, careful handling is required for prolonged applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
